

Synthesis and Characterization of Methyl m-Toluate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 3-methylbenzoate*

Cat. No.: *B1205846*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl m-toluate, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document outlines a detailed experimental protocol for its preparation via Fischer esterification, presents its key physicochemical and spectroscopic data in a structured format, and illustrates the overall workflow from synthesis to characterization.

Physicochemical Properties

Methyl m-toluate, also known as **methyl 3-methylbenzoate**, is a colorless liquid.^[1] Its fundamental physical and chemical properties are summarized in Table 1.

Property	Value	Reference
IUPAC Name	methyl 3-methylbenzoate	[2]
Synonyms	Methyl 3-toluate, m-Toluic acid methyl ester	[2]
CAS Number	99-36-5	[2] [3]
Molecular Formula	C ₉ H ₁₀ O ₂	[2] [3]
Molecular Weight	150.17 g/mol	[2]
Appearance	Colorless liquid	[1]
Boiling Point	95 °C @ 15 mmHg	
Refractive Index	1.5140-1.5180 @ 20 °C	[1]

Synthesis of Methyl m-Toluate via Fischer Esterification

The most common and efficient method for the synthesis of methyl m-toluate is the Fischer esterification of m-toluic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removal of water as it is formed.

Experimental Protocol

Materials:

- m-Toluic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂)
- 5% Sodium bicarbonate (NaHCO₃) solution

- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, combine m-toluic acid and an excess of methanol (typically 5-10 molar equivalents).
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
- Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing water.
- Extraction: Extract the aqueous layer with dichloromethane.
- Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to neutralize any unreacted acid and the catalyst), and finally with brine.

- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl m-toluate.
- Purification (Optional): If necessary, the product can be further purified by distillation under reduced pressure.

Characterization Data

The structure and purity of the synthesized methyl m-toluate can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8	m	2H	Aromatic protons (ortho to -COOCH ₃)
~7.3	m	2H	Aromatic protons (meta and para to -COOCH ₃)
3.89	s	3H	-OCH ₃ (methyl ester)
2.39	s	3H	Ar-CH ₃ (aromatic methyl)

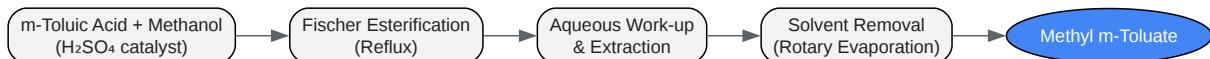
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~167	C=O (ester carbonyl)
~138	Aromatic C (quaternary, attached to $-\text{CH}_3$)
~133	Aromatic C-H
~130	Aromatic C (quaternary, attached to $-\text{COOCH}_3$)
~129	Aromatic C-H
~128	Aromatic C-H
~126	Aromatic C-H
~52	$-\text{OCH}_3$ (methyl ester)
~21	Ar- CH_3 (aromatic methyl)

Infrared (IR) Spectroscopy

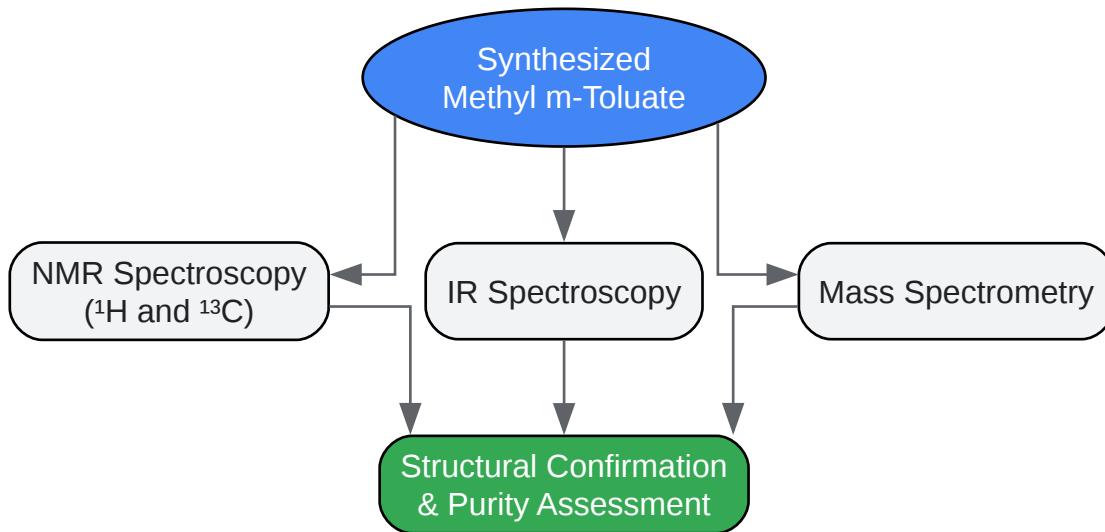
The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
~3000	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1720	Strong	C=O stretch (ester)
~1600, ~1450	Medium-Strong	Aromatic C=C skeletal vibrations
~1250	Strong	C-O stretch (ester)


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
150	Molecular ion $[M]^+$
119	$[M - \text{OCH}_3]^+$
91	$[M - \text{COOCH}_3]^+$ (tropylium ion)


Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the synthesis and characterization of methyl m-toluate.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for methyl m-toluate.

[Click to download full resolution via product page](#)

Caption: Characterization workflow for methyl m-toluate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl m-toluate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Benzoic acid, 3-methyl-, methyl ester | C9H10O2 | CID 7435 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 3. Benzoic acid, 3-methyl-, methyl ester [\[webbook.nist.gov\]](http://webbook.nist.gov)
- To cite this document: BenchChem. [Synthesis and Characterization of Methyl m-Toluate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1205846#synthesis-and-characterization-of-methyl-m-toluate\]](https://www.benchchem.com/product/b1205846#synthesis-and-characterization-of-methyl-m-toluate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com